molecular formula C10H12N4O2S2 B13585712 4-Hydrazinyl-N-(thiazol-2-ylmethyl)benzenesulfonamide

4-Hydrazinyl-N-(thiazol-2-ylmethyl)benzenesulfonamide

Cat. No.: B13585712
M. Wt: 284.4 g/mol
InChI Key: PPWPZGYGFFJAIC-UHFFFAOYSA-N
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Description

4-Hydrazinyl-N-(thiazol-2-ylmethyl)benzenesulfonamide is a chemical compound that combines a hydrazinyl group, a thiazole ring, and a benzenesulfonamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydrazinyl-N-(thiazol-2-ylmethyl)benzenesulfonamide typically involves the reaction of thiazole derivatives with benzenesulfonamide precursors. One common method involves the use of microwave irradiation to facilitate the reaction, which can significantly reduce reaction times and improve yields . The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts like palladium or copper salts.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure consistency, purity, and yield on a larger scale. Industrial production may also incorporate continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

4-Hydrazinyl-N-(thiazol-2-ylmethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the hydrazinyl group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

4-Hydrazinyl-N-(thiazol-2-ylmethyl)benzenesulfonamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Hydrazinyl-N-(thiazol-2-ylmethyl)benzenesulfonamide involves its interaction with bacterial cell membranes. The compound can form complexes with cell-penetrating peptides, enhancing its ability to penetrate bacterial cells and disrupt their function . This disruption can lead to the formation of pores in the bacterial cell membranes, ultimately causing cell death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hydrazinyl-N-(thiazol-2-ylmethyl)benzenesulfonamide is unique due to its combination of hydrazinyl, thiazole, and benzenesulfonamide groups, which confer distinct chemical and biological properties. This unique structure allows it to interact with bacterial cells in ways that similar compounds may not, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C10H12N4O2S2

Molecular Weight

284.4 g/mol

IUPAC Name

4-hydrazinyl-N-(1,3-thiazol-2-ylmethyl)benzenesulfonamide

InChI

InChI=1S/C10H12N4O2S2/c11-14-8-1-3-9(4-2-8)18(15,16)13-7-10-12-5-6-17-10/h1-6,13-14H,7,11H2

InChI Key

PPWPZGYGFFJAIC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NN)S(=O)(=O)NCC2=NC=CS2

Origin of Product

United States

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